molecular formula C8H9NO2 B096641 4,6-Dimethylpicolinic acid CAS No. 18088-10-3

4,6-Dimethylpicolinic acid

Cat. No. B096641
Key on ui cas rn: 18088-10-3
M. Wt: 151.16 g/mol
InChI Key: DYOKWPWMTZHTPS-UHFFFAOYSA-N
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Patent
US08524948B2

Procedure details

4,6-Dimethyl-2-pyridinemethanol (7.5 g, 29.2 mmol) was added to 100 mL of water and stirred at 0-5° C. A solution of 5.3 g (32.1 mmol) of potassium permanganate in 100 mL of water was added portion-wise over 30 min while maintaining the temperature at 5-10° C. This resulted in the formation of a black solid. The mixture was stirred at 5-10° C. for an additional 30 min and then allowed to stir at room temperature for 30 min. The mixture was filtered and the manganese dioxide washed with methanol. The methanol washings were combined with the water extracts and the solvent was removed. The resulting tan solid was redissolved in water and washed with chloroform. The water layer was separated and the water removed to yield 5.4 g of 4,6-dimethyl-2-pyridinecarboxylic acid. The product was characterized by HPLC/MS.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH2:9][OH:10])[CH:3]=1.[Mn]([O-])(=O)(=O)=[O:12].[K+]>O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]([OH:12])=[O:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=CC(=NC(=C1)C)CO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 5-10° C
CUSTOM
Type
CUSTOM
Details
This resulted in the formation of a black solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at 5-10° C. for an additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the manganese dioxide washed with methanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The resulting tan solid was redissolved in water
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
The water layer was separated
CUSTOM
Type
CUSTOM
Details
the water removed

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 122.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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